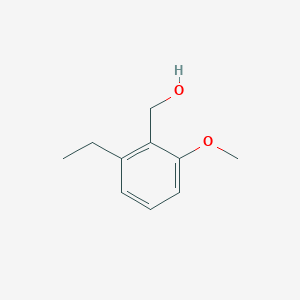

(2-Ethyl-6-methoxyphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Ethyl-6-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde. One common method is the reduction of 2-ethyl-6-methoxybenzaldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol in good purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Ethyl-6-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Substitution: The methoxy and ethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 2-Ethyl-6-methoxybenzaldehyde or 2-Ethyl-6-methoxybenzoic acid.

Reduction: 2-Ethyl-6-methoxytoluene.

Substitution: 2-Ethyl-6-methoxy-4-nitrophenylmethanol or 2-Ethyl-6-methoxy-4-bromophenylmethanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(2-Ethyl-6-methoxyphenyl)methanol serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Properties : Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents. For example, an MTT assay revealed varying IC50 values across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via ROS |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Mitochondrial dysfunction |

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its methanol group allows for further functionalization, enabling the production of more complex structures used in pharmaceuticals and agrochemicals.

Material Science

This compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications requiring efficient light emission and energy transfer.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound derivatives demonstrated their effectiveness against multiple bacterial strains. The research involved screening various derivatives to determine their MIC values, revealing that modifications to the compound's structure could enhance its antimicrobial potency.

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers evaluated the anticancer properties of a derivative of this compound using different cancer cell lines. The results indicated that the compound could induce apoptosis through oxidative stress mechanisms, suggesting its potential as a lead compound for further development in cancer therapeutics.

Wirkmechanismus

The mechanism of action of (2-Ethyl-6-methoxyphenyl)methanol is primarily related to its chemical structure. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and ethyl groups can affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Vergleich Mit ähnlichen Verbindungen

2-Ethylphenol: Lacks the methoxy group, resulting in different chemical and physical properties.

6-Methoxy-2-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

2-Ethyl-6-methoxybenzoic acid: An oxidized form of (2-Ethyl-6-methoxyphenyl)methanol.

Uniqueness: The presence of both an ethyl and a methoxy group on the benzene ring, along with a hydroxymethyl group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biologische Aktivität

Chemical Structure and Properties

(2-Ethyl-6-methoxyphenyl)methanol, also known as 2-Ethyl-6-methoxybenzyl alcohol, has a molecular formula of C10H14O2. Its structure features a methoxy group and an ethyl substituent on the phenyl ring, which may influence its interaction with biological targets.

Potential Biological Activities

While direct studies on this compound are scarce, analogs and similar compounds have been investigated for various biological activities:

- Antimicrobial Activity : Compounds with methoxy and ethyl groups often exhibit antimicrobial properties. For instance, similar phenolic compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar effects .

- Anti-inflammatory Effects : Some methoxylated phenolic compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This could imply potential applications for this compound in inflammatory conditions .

- Antioxidant Properties : The presence of methoxy groups in phenolic compounds is often associated with antioxidant activity, which can protect cells from oxidative stress. Studies on related compounds indicate that they can scavenge free radicals effectively .

Case Studies

- In Vitro Studies : Preliminary investigations into related compounds have shown that they can inhibit the growth of certain pathogens. For example, studies on methoxy-substituted phenols indicated significant antibacterial activity against Gram-positive bacteria .

- Mechanism of Action : The mechanism by which this compound may exert its effects could involve interactions with cell membranes due to its lipophilic nature, enhancing its ability to penetrate cellular structures.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H14O2 | Potential antimicrobial |

| 4-Methylphenol | C7H8O | Antimicrobial and antifungal |

| 2-Methoxyphenol | C8H10O2 | Antioxidant |

| 4-Ethylanisole | C10H12O | Anti-inflammatory |

Eigenschaften

IUPAC Name |

(2-ethyl-6-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRGAECJUPWBHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.